N-Deformyl-N-benzyloxycarbonyl Orlistat is classified as a synthetic small molecule. It is derived from Orlistat, which itself is a saturated derivative of lipstatin, originally isolated from Streptomyces toxytricini. Orlistat functions as a reversible inhibitor of gastrointestinal lipases, playing a crucial role in the management of obesity by preventing the absorption of dietary fats .
The synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat typically involves several steps starting from Orlistat. The general method includes:
Specific parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity but are often proprietary or not disclosed in public literature .
The molecular structure of N-Deformyl-N-benzyloxycarbonyl Orlistat can be described as follows:
The structure features a complex arrangement that includes a hexyl side chain and an oxetan ring, characteristic of its parent compound, Orlistat. The benzyloxycarbonyl group serves to enhance stability and solubility .
N-Deformyl-N-benzyloxycarbonyl Orlistat participates in various chemical reactions typical of amides and esters. Key reactions include:
The mechanism of action for N-Deformyl-N-benzyloxycarbonyl Orlistat mirrors that of Orlistat itself. It works primarily by:
N-Deformyl-N-benzyloxycarbonyl Orlistat exhibits several important physical and chemical properties:
The primary applications of N-Deformyl-N-benzyloxycarbonyl Orlistat include:
N-Deformyl-N-benzyloxycarbonyl Orlistat is a stereochemically complex molecule with the molecular formula C₃₆H₅₉NO₆ and a molecular weight of 601.86 g/mol (601.857 g/mol per high-resolution data) [2] [3] [6]. This molecular formula reflects the introduction of a benzyloxycarbonyl moiety compared to the parent Orlistat structure. The compound's stereochemical configuration is defined by multiple chiral centers, with established stereodescriptors specifying the absolute configurations at key positions. The systematic IUPAC name, [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, explicitly denotes the (2S,3S,5S) stereochemistry throughout the molecule [3] [6].
The molecular architecture maintains the β-lactone core characteristic of Orlistat derivatives, specifically the (2S,3S)-3-hexyl-4-oxooxetan-2-yl moiety, which is crucial for biological activity. The leucine-derived side chain exhibits (S)-configuration at the α-carbon, while the aliphatic backbone retains the (S)-configuration at C-1' of the tridecyl chain [3] [6]. This specific spatial arrangement is critical for maintaining molecular recognition properties with lipase enzymes. The compound's stereochemical integrity is further confirmed by its registered CAS number 108051-94-1, providing a unique identifier for this specific stereoisomer [2] [3] [6].
Table 1: Fundamental Molecular Identifiers of N-Deformyl-N-benzyloxycarbonyl Orlistat
Property | Specification | Source |
---|---|---|
CAS Registry Number | 108051-94-1 | [2] [3] [6] |
Molecular Formula | C₃₆H₅₉NO₆ | [1] [2] [3] |
Molecular Weight | 601.86 g/mol | [2] [6] |
Systematic Name | [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | [3] [6] |
Canonical SMILES | CCCCCCCCCCCC@@HOC(=O)C@HNC(=O)OCc2ccccc2 | [3] |
Structurally, N-Deformyl-N-benzyloxycarbonyl Orlistat represents a deliberate modification of the parent anti-obesity drug Orlistat (tetrahydrolipstatin). While Orlistat itself has the molecular formula C₂₉H₅₃NO₅ and molecular weight 495.73 g/mol, the derivative exhibits significant structural expansion to C₃₆H₅₉NO₆ with a corresponding molecular weight increase to 601.86 g/mol [4] [7]. The most significant structural divergence occurs at the leucine moiety: Orlistat contains an N-formyl-L-leucine group, whereas this derivative has undergone deformylation followed by benzyloxycarbonyl protection, resulting in an N-(phenylmethoxycarbonyl)-L-leucine moiety [4] [7]. This transformation replaces the polar formamide group (-NHCHO) with a benzyl carbamate group (-NHCOOCH₂C₆H₅), introducing substantial steric bulk and aromatic character absent in the parent compound.
The β-lactone ring, responsible for Orlistat's irreversible inhibition of lipases through nucleophilic attack by serine residues, remains intact in both structures. Similarly conserved are the C13 aliphatic chain (n-tridecyl group) and the C8 branched alkyl chain (4-methylpentanoyl group) attached to the β-lactone core [4] [7]. These conserved regions maintain the molecule's affinity for the hydrophobic substrate channels of lipases. The structural modifications strategically position this derivative as both a synthetic intermediate in Orlistat analog production and a reference standard for impurity characterization in pharmaceutical quality control, as reflected in its classification as "Orlistat Impurity" in analytical reference collections [4] [7].
Table 2: Structural Comparison with Parent Orlistat
Structural Feature | Orlistat (Parent) | N-Deformyl-N-benzyloxycarbonyl Orlistat | Biological Significance |
---|---|---|---|
Molecular Formula | C₂₉H₅₃NO₅ | C₃₆H₅₉NO₆ | Increased molecular volume |
Molecular Weight | 495.73 g/mol | 601.86 g/mol | Altered pharmacokinetic properties |
N-Terminal Group | N-Formyl-L-leucine (-NHCHO) | N-Benzyloxycarbonyl-L-leucine (-NHCOOCH₂C₆H₅) | Enhanced steric bulk and aromaticity |
β-Lactone Core | Conserved (3S,4S)-3-hexyl-4-oxooxetane | Identical conservation | Maintained mechanism of action potential |
Aliphatic Chains | n-Tridecyl + 4-methylpentanoyl | Identical conservation | Preserved hydrophobic binding affinity |
Classification in Databases | Active pharmaceutical ingredient | Orlistat impurity/analog | Quality control applications |
The synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat involves two critical chemical transformations: deformylation of the parent Orlistat structure followed by benzyloxycarbonylation of the resultant secondary amine. Deformylation entails the removal of the formyl group (-CHO) from the N-formyl-L-leucine moiety of Orlistat, generating a secondary amine functionality (-NH-) [1] [7]. This deprotection step is chemically challenging, requiring selective cleavage without disrupting the highly reactive β-lactone ring or the ester linkages. Subsequent benzyloxycarbonylation introduces the carbobenzyloxy (Cbz) protecting group via reaction with benzyl chloroformate (C₆H₅CH₂OCOCl) or similar reagents, yielding the -NHCOOCH₂C₆H₅ functionality characteristic of the final derivative [1] [6] [7].
These modifications profoundly alter the molecule's physicochemical behavior. The replacement of the planar, polar formyl group with the bulky, aromatic benzyloxycarbonyl group increases steric hindrance around the amide nitrogen by approximately 140 ų. This substantially alters the molecule's shape complementarity with enzyme active sites [3] [6]. Additionally, the benzyl ring introduces π-electron density absent in the parent compound, potentially enabling new π-π stacking interactions with aromatic residues in proteins. The Cbz group also increases lipophilicity (logP increase ≈ 2.0 units), as evidenced by predicted density values of 1.018±0.06 g/cm³ and boiling point 685.9±40.0 °C [6]. These alterations strategically transform the molecule from an active lipase inhibitor into either: (1) a protected intermediate for synthesizing novel Orlistat analogs, or (2) a structurally defined impurity reference material for pharmaceutical analysis [4] [7].
Comprehensive spectroscopic characterization confirms the structural identity of N-Deformyl-N-benzyloxycarbonyl Orlistat. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and proton environments. The ¹H-NMR spectrum exhibits characteristic signals including: δ 7.20-7.35 ppm (multiplet, 5H, Ar-H), δ 5.10 ppm (singlet, 2H, -OCH₂Ph), δ 4.90-5.20 ppm (multiplet, 1H, -CH-NHCOO-), δ 4.40-4.70 ppm (multiplet, 1H, β-lactone -CH-OCO-), and δ 0.80-0.90 ppm (doublet, 6H, -CH(CH₃)₂) [3] [6]. The ¹³C-NMR spectrum confirms carbonyl environments with key resonances at δ 170.5 ppm (ester C=O), δ 156.2 ppm (carbamate C=O), δ 136.1 ppm (ipso-Ar), and δ 128.2-128.5 ppm (Ar-CH), alongside the distinctive β-lactone carbonyl at δ 175.8 ppm [3] [6].
Fourier Transform Infrared Spectroscopy (FT-IR) reveals signature functional group vibrations: strong absorption at 1820-1810 cm⁻¹ (β-lactone C=O stretch), 1715 cm⁻¹ (carbamate C=O), 1690 cm⁻¹ (ester C=O), 1540 cm⁻¹ (amide II band), and 1250 cm⁻¹ (C-O-C asymmetric stretch) [3] [4] [6]. The aromatic C-H stretches appear at 3020-3060 cm⁻¹, while aliphatic C-H stretches dominate the 2800-3000 cm⁻¹ region. Mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 602.86, with high-resolution mass spectrometers reporting the exact mass as 601.434 Da (calculated for C₃₆H₅₉NO₆) [3] [6]. Characteristic fragmentation patterns include loss of the benzyloxy group (91 Da), cleavage of the carbamate linkage (-135 Da), and fragmentation of the aliphatic chains. These multi-technique spectroscopic profiles provide definitive identification and quality assessment for this compound as documented in analytical certificates of pharmaceutical reference standards [2] [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0